AZ'3137: A Technical Guide to a Next-Generation Androgen Receptor PROTAC Degrader
AZ'3137: A Technical Guide to a Next-Generation Androgen Receptor PROTAC Degrader
For Research, Scientific, and Drug Development Professionals
Introduction
The Androgen Receptor (AR) is a well-established, critical driver of prostate cancer progression.[1] While therapies targeting the AR signaling axis have been a cornerstone of treatment, resistance mechanisms, often involving AR overexpression or mutations in the ligand-binding domain, inevitably emerge.[2] Proteolysis-targeting chimeras (PROTACs) represent a paradigm-shifting therapeutic modality that hijacks the cell's own ubiquitin-proteasome system to induce the degradation of a target protein, rather than merely inhibiting it.[3][4] This approach offers the potential to eliminate the entire receptor protein, overcoming common resistance mechanisms.[5]
This technical guide provides an in-depth overview of AZ'3137 (also known as compound 22), a potent, selective, and orally bioavailable PROTAC designed to degrade the Androgen Receptor.[1][6] Developed by AstraZeneca, AZ'3137 recruits the Cereblon (CRBN) E3 ubiquitin ligase to induce targeted degradation of both wild-type AR and clinically relevant mutants, offering a promising strategy for the treatment of advanced prostate cancer.[1][6][7]
Mechanism of Action
AZ'3137 is a heterobifunctional molecule comprising three key components: a ligand that binds to the Androgen Receptor, a ligand that engages the Cereblon (CRBN) E3 ubiquitin ligase, and a chemical linker connecting the two.[7] By simultaneously binding to both AR and CRBN, AZ'3137 facilitates the formation of a ternary complex.[3][4] This proximity induces the E3 ligase to polyubiquitinate the AR, marking it for recognition and subsequent degradation by the 26S proteasome.[4] The PROTAC molecule is then released to engage another AR protein, acting in a catalytic manner.[3]
Quantitative Biological Data
AZ'3137 demonstrates potent activity in prostate cancer cell lines, effectively inducing AR degradation and inhibiting cell growth. The key quantitative metrics are summarized below.
| Parameter | Cell Line | Value (nM) | Reference |
| DC₅₀ (AR Degradation) | LNCaP | 22 | [6][7][8] |
| DC₅₀ (L702H mutant AR) | LNCaP | 92 | [7] |
| GI₅₀ (Cell Growth Inhibition) | LNCaP | 74 | [6][7][8] |
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DC₅₀ (Degradation Concentration 50%): The concentration of the compound required to degrade 50% of the target protein.
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GI₅₀ (Growth Inhibition 50%): The concentration of the compound required to inhibit cell proliferation by 50%.
Preclinical Efficacy Summary
In Vitro Activity
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AZ'3137 effectively degrades the Androgen Receptor in multiple prostate cancer cell lines, including LNCaP, VCaP, and C4-2.[6][7]
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Degradation of AR leads to the inhibition of AR target gene expression in LNCaP cells.[7]
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The compound retains potent degradation activity against the L702H AR mutant, a common resistance mutation.[7]
In Vivo Activity
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AZ'3137 is orally bioavailable across multiple species.[1][6]
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In a mouse xenograft model using C4-2 prostate cancer cells, daily oral administration of AZ'3137 resulted in significant tumor growth inhibition.[6][7]
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The anti-tumor effect is correlated with the degradation of AR within the tumor tissue.[1][7]
Mandatory Visualizations
Disruption of Androgen Receptor Signaling
The canonical AR signaling pathway is a primary driver of prostate cancer cell growth and survival. AZ'3137 fundamentally disrupts this pathway by eliminating the AR protein itself, thereby preventing the transcription of androgen-dependent genes.
Experimental Workflow: AR Degradation by Western Blot
A standard method to quantify the degradation of AR following treatment with AZ'3137 is Western Blot analysis. This workflow outlines the key steps from cell treatment to data analysis.
Detailed Experimental Protocols
The following protocols are based on standard methodologies employed for the evaluation of PROTAC degraders and are adapted for the specific analysis of AZ'3137.
AR Degradation by Western Blot
This protocol quantifies the reduction in AR protein levels in prostate cancer cells following treatment.
-
Cell Culture:
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Culture LNCaP or VCaP cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS).
-
Seed cells in 6-well plates at a density that allows for 70-80% confluency on the day of treatment.
-
-
Compound Treatment:
-
Protein Extraction:
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Immunoblotting:
-
Normalize protein samples to 20-30 µg per lane, add Laemmli sample buffer, and boil at 95°C for 5 minutes.
-
Separate proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against AR (e.g., 1:1000 dilution) and a loading control (e.g., GAPDH or β-Actin, 1:5000) overnight at 4°C.
-
Wash the membrane three times with TBST and incubate with an appropriate HRP-conjugated secondary antibody (1:2000-1:5000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply an Enhanced Chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.
-
Quantify band intensities and normalize the AR signal to the loading control to determine the percentage of degradation relative to the vehicle control.
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Cell Proliferation (GI₅₀) Assay
This assay measures the effect of AZ'3137 on the proliferation of prostate cancer cells.
-
Cell Seeding:
-
Seed LNCaP cells in a 96-well, clear-bottom plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium.
-
Allow cells to attach overnight.
-
-
Compound Treatment:
-
Prepare a 10-point, 3-fold serial dilution of AZ'3137 (e.g., from 10 µM down to 0.5 nM).[7]
-
Add the diluted compounds to the respective wells. Include vehicle-only wells as a negative control.
-
-
Incubation:
-
Incubate the plate for 7 days in a humidified incubator at 37°C and 5% CO₂.[7]
-
-
Viability Measurement:
-
On day 7, allow the plate to equilibrate to room temperature.
-
Add a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability against the log concentration of AZ'3137 and fit a four-parameter logistic curve to determine the GI₅₀ value.
-
In Vivo Tumor Growth Inhibition Xenograft Study
This protocol describes a subcutaneous xenograft model to evaluate the anti-tumor efficacy of orally administered AZ'3137.
-
Animal Model:
-
Use immunocompromised male mice (e.g., NOD SCID).[7]
-
-
Tumor Implantation:
-
Subcutaneously implant C4-2 prostate cancer cells (e.g., 5 x 10⁶ cells in Matrigel) into the flank of each mouse.[7]
-
Monitor tumor growth regularly using caliper measurements (Tumor Volume = 0.5 x Length x Width²).
-
Once tumors reach a predetermined size (e.g., 150-200 mm³), randomize the mice into treatment groups.
-
-
Compound Administration:
-
Formulate AZ'3137 for oral administration (oral gavage).
-
Dose the treatment group once daily (p.o.) for a specified period (e.g., 10 days).[7]
-
Administer the vehicle solution to the control group on the same schedule.
-
-
Efficacy Evaluation:
-
Monitor tumor volumes and body weights 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blot for AR levels) to confirm target engagement.
-
-
Data Analysis:
-
Calculate Tumor Growth Inhibition (TGI) as a percentage relative to the vehicle control group.
-
Assess the statistical significance of the differences in tumor volume between the treated and control groups.
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Conclusion
AZ'3137 is a potent and orally bioavailable PROTAC degrader that efficiently eliminates the Androgen Receptor, a key driver of prostate cancer. By degrading both wild-type and mutant forms of AR, it demonstrates strong anti-proliferative activity in vitro and significant tumor growth inhibition in vivo. This mechanism of action provides a compelling strategy to overcome the resistance mechanisms that limit the efficacy of traditional AR inhibitors. The data presented in this guide support the continued investigation of AZ'3137 and similar AR-degrading PROTACs as a next-generation therapeutic approach for patients with advanced prostate cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. pnas.org [pnas.org]
- 3. pnas.org [pnas.org]
- 4. benchchem.com [benchchem.com]
- 5. Androgen receptor degraders overcome common resistance mechanisms developed during prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a Series of Orally Bioavailable Androgen Receptor Degraders for the Treatment of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. AZ 3137 Supplier | CAS 2960179-55-7 | AZ3137 | Tocris Bioscience [tocris.com]
